molecular formula C17H22N4O2 B12231579 2-Cyclopropyl-1-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]ethan-1-one

2-Cyclopropyl-1-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]ethan-1-one

Cat. No.: B12231579
M. Wt: 314.4 g/mol
InChI Key: NYDWUGVMQDBQMZ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]ethan-1-one is a complex organic compound that features a cyclopropyl group, a piperidine ring, and an imidazo[1,2-b]pyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include cyclopropyl bromide, piperidine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Cyclopropyl-1-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. For instance, it acts as a TAK1 kinase inhibitor by binding to the kinase’s active site, thereby preventing its activation and subsequent signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-1-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit TAK1 kinase with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

2-cyclopropyl-1-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C17H22N4O2/c22-17(11-13-1-2-13)20-8-5-14(6-9-20)12-23-16-4-3-15-18-7-10-21(15)19-16/h3-4,7,10,13-14H,1-2,5-6,8-9,11-12H2

InChI Key

NYDWUGVMQDBQMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3

Origin of Product

United States

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